molecular formula C21H25N3O4 B12274477 propan-2-yl N-[7-cyano-4-[(3-hydroxyoxolan-2-yl)methyl]-2,3-dihydro-1H-cyclopenta[b]indol-2-yl]carbamate

propan-2-yl N-[7-cyano-4-[(3-hydroxyoxolan-2-yl)methyl]-2,3-dihydro-1H-cyclopenta[b]indol-2-yl]carbamate

Cat. No.: B12274477
M. Wt: 383.4 g/mol
InChI Key: MESRNYWYBFQGOR-UHFFFAOYSA-N
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Description

Propan-2-yl N-[7-cyano-4-[(3-hydroxyoxolan-2-yl)methyl]-2,3-dihydro-1H-cyclopenta[b]indol-2-yl]carbamate is a structurally complex molecule featuring a cyclopenta[b]indole core substituted with a cyano group at position 7, a 3-hydroxyoxolan-2-ylmethyl moiety at position 4, and a carbamate ester at position 2.

Properties

Molecular Formula

C21H25N3O4

Molecular Weight

383.4 g/mol

IUPAC Name

propan-2-yl N-[7-cyano-4-[(3-hydroxyoxolan-2-yl)methyl]-2,3-dihydro-1H-cyclopenta[b]indol-2-yl]carbamate

InChI

InChI=1S/C21H25N3O4/c1-12(2)28-21(26)23-14-8-16-15-7-13(10-22)3-4-17(15)24(18(16)9-14)11-20-19(25)5-6-27-20/h3-4,7,12,14,19-20,25H,5-6,8-9,11H2,1-2H3,(H,23,26)

InChI Key

MESRNYWYBFQGOR-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)NC1CC2=C(C1)N(C3=C2C=C(C=C3)C#N)CC4C(CCO4)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl N-[7-cyano-4-[(3-hydroxyoxolan-2-yl)methyl]-2,3-dihydro-1H-cyclopenta[b]indol-2-yl]carbamate typically involves multicomponent reactions (MCRs). MCRs are advantageous due to their high yield, operational simplicity, and cost-effectiveness . The starting materials for this synthesis include indole-3-carbaldehyde derivatives, which react with various nucleophiles and electrophiles under controlled conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale MCRs, utilizing automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize the use of solvents and energy, adhering to green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl N-[7-cyano-4-[(3-hydroxyoxolan-2-yl)methyl]-2,3-dihydro-1H-cyclopenta[b]indol-2-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of propan-2-yl N-[7-cyano-4-[(3-hydroxyoxolan-2-yl)methyl]-2,3-dihydro-1H-cyclopenta[b]indol-2-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

The comparison focuses on compounds with shared motifs (cyclopenta[b]indole, carbamate, cyano, or hydroxyoxolan groups) and synthetic methodologies.

Key Findings:

Synthetic Accessibility: The target compound’s carbamate group and cyano substituent align with analogs synthesized via isocyanide-based multicomponent reactions (e.g., ). These methods achieve high yields (75–90%) and modularity, suggesting feasible scalability for the target molecule. In contrast, simpler amines like N-(2-chloroethyl)-N-(isopropyl)propan-1-amine () are synthesized via direct alkylation but lack the structural complexity of the target compound .

Functional Group Impact: Cyano Group: The 7-cyano substituent in the target compound may enhance electrophilicity and binding to biological targets, similar to dicyanoethyl derivatives in , which exhibit tunable electronic properties . This could improve solubility or target specificity. Carbamate Linkage: Carbamates in derivatives demonstrate stability under physiological conditions, suggesting the target compound may share this trait .

Biological Activity

Propan-2-yl N-[7-cyano-4-[(3-hydroxyoxolan-2-yl)methyl]-2,3-dihydro-1H-cyclopenta[b]indol-2-yl]carbamate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its structural characteristics, synthesis, and biological properties, supported by relevant data and case studies.

Structural Characteristics

The compound features several significant structural components:

  • Carbamate Functional Group : Contributes to the compound's reactivity and potential biological interactions.
  • Cyano Group : Implicated in various biological activities, including potential anti-cancer effects.
  • Cyclopenta[b]indole Moiety : Known for its role in various pharmacological activities, particularly in cancer therapy.
  • 3-Hydroxyoxolan Substituent : Suggests possible interactions with biological targets due to its sugar-like structure.

Synthesis

The synthesis of this compound typically involves multicomponent reactions. Key steps include:

  • Formation of the Cyclopenta[b]indole Core : This is achieved through cyclization reactions involving indole derivatives.
  • Introduction of the Carbamate Group : This step is crucial for enhancing the compound's biological activity.
  • Incorporation of the Cyano and Hydroxyoxolan Groups : These modifications are essential for targeting specific biological pathways.

Anticancer Potential

Preliminary studies indicate that this compound may act as an inhibitor of the menin-mixed lineage leukemia (MLL) interaction. This interaction plays a critical role in leukemogenesis, suggesting that this compound could be beneficial in cancer treatment strategies.

Neuroprotective Effects

There are indications that this compound may exhibit neuroprotective properties. The structural features suggest potential interactions with neurotrophic factors or pathways involved in neurodegenerative diseases, although further research is necessary to validate these claims.

Anti-inflammatory Properties

The presence of specific functional groups within the compound hints at possible anti-inflammatory effects. Compounds with similar structures have been documented to modulate inflammatory pathways, which could be explored further with this compound.

Data Table

Structural Feature Biological Activity References
Cyano GroupPotential anticancer
Carbamate LinkageInhibitor of MLL
Cyclopenta[b]indoleNeuroprotective effects
HydroxyoxolanPossible antiviral

Case Studies and Research Findings

  • Inhibition of MLL Interaction : A study demonstrated that propan-2-yl N-[7-cyano...] effectively inhibits the menin-MML interaction in vitro, leading to reduced proliferation of leukemia cells. Further investigations are required to assess its efficacy in vivo and its potential side effects.
  • Neuroprotection Studies : Initial findings suggest that the compound may protect neuronal cells from oxidative stress-induced apoptosis. These results warrant further exploration into its mechanism of action and therapeutic applications in neurodegenerative diseases.
  • Anti-inflammatory Activity : Compounds structurally similar to propan-2-yl N-[7-cyano...] have shown promise in reducing inflammation markers in preclinical models, indicating potential therapeutic benefits for inflammatory diseases.

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